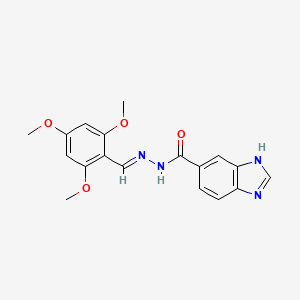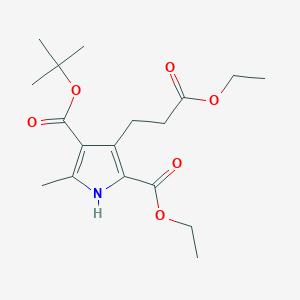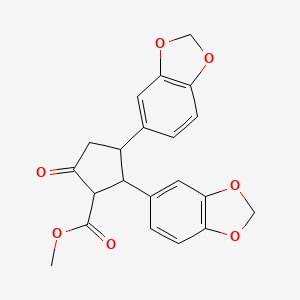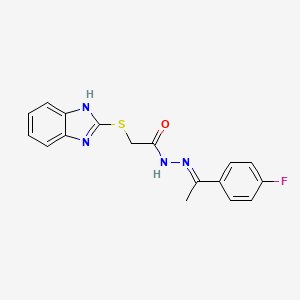![molecular formula C17H17Br3N2O2 B15078524 N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide](/img/structure/B15078524.png)
N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide is a synthetic organic compound with the molecular formula C17H17Br3N2O2 and a molecular weight of 521.049 g/mol This compound is known for its unique structure, which includes a benzamide core substituted with a tribromoethyl group and an ethoxyaniline moiety
Métodos De Preparación
The synthesis of N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tribromoethyl intermediate: This step involves the bromination of an appropriate precursor to introduce the tribromoethyl group.
Coupling with 4-ethoxyaniline: The tribromoethyl intermediate is then reacted with 4-ethoxyaniline under suitable conditions to form the desired product.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction.
Análisis De Reacciones Químicas
N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The tribromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of different oxidation states and reduced forms.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used in biological research to investigate its effects on various biological systems and pathways.
Mecanismo De Acción
The mechanism of action of N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The tribromoethyl group and the ethoxyaniline moiety may play a role in its biological activity by interacting with enzymes, receptors, or other biomolecules .
Comparación Con Compuestos Similares
N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide can be compared with other similar compounds, such as:
N-(2,2,2-tribromo-1-(3-nitroanilino)ethyl)benzamide: This compound has a similar structure but with a nitro group instead of an ethoxy group.
N-(2,2,2-tribromo-1-(4-methoxyanilino)ethyl)benzamide: This compound has a methoxy group instead of an ethoxy group.
4-ME-N-(2,2,2-trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)benzamide: This compound has a trichloroethyl group instead of a tribromoethyl group .
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C17H17Br3N2O2 |
|---|---|
Peso molecular |
521.0 g/mol |
Nombre IUPAC |
N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C17H17Br3N2O2/c1-2-24-14-10-8-13(9-11-14)21-16(17(18,19)20)22-15(23)12-6-4-3-5-7-12/h3-11,16,21H,2H2,1H3,(H,22,23) |
Clave InChI |
DSJRIKPDAYCXQC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(C(Br)(Br)Br)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-Allyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078459.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B15078466.png)

![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15078472.png)

![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15078489.png)
![4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde](/img/structure/B15078491.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B15078498.png)

![2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15078519.png)
![2-(benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15078523.png)
![N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15078529.png)

![(5Z)-2-imino-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B15078532.png)
